

In-Depth Technical Guide to γ -Decalactone-d7: Chemical Properties and Synthesis

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Compound of Interest

Compound Name: *Gamma-decalactone-d7*

Cat. No.: *B12373647*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and synthesis of the deuterated stable isotope, γ -decalactone-d7. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, pharmacology, and drug development who utilize isotopically labeled compounds for a variety of applications, including metabolic studies, pharmacokinetic analysis, and as internal standards in quantitative assays.

Chemical Properties

γ -Decalactone-d7 is the deuterated form of γ -decalactone, a naturally occurring flavor and fragrance compound known for its characteristic fruity, peach-like aroma. The incorporation of seven deuterium atoms into the molecule increases its molecular weight, making it distinguishable from its non-deuterated counterpart by mass spectrometry. This property is fundamental to its application as an internal standard.

Quantitative Data Summary

The key chemical and physical properties of γ -decalactone-d7 and its non-deuterated analog are summarized in the table below for easy comparison.

Property	γ -Decalactone-d7	γ -Decalactone (Non-deuterated)
Molecular Formula	$C_{10}H_{11}D_7O_2$ [1]	$C_{10}H_{18}O_2$ [2]
Molecular Weight	177.296 g/mol	170.25 g/mol [2]
CAS Number	1104979-33-0[3]	706-14-9[2]
Appearance	-	Colorless to pale yellow liquid[2]
Purity	$\geq 95\%$ [1]	$\geq 98\%$
Boiling Point	-	281 °C[2]
Density	-	0.952 - 0.957 g/mL at 20°C[4]
Refractive Index	-	1.4470 - 1.4510 at 20°C[4]

Note: Experimental physical properties for γ -decalactone-d7 are not readily available in the public domain and are expected to be very similar to the non-deuterated form.

Spectral Data

While specific spectral data for γ -decalactone-d7 is not widely published, the following represents the expected and known spectral characteristics for the non-deuterated form, which are crucial for its identification and characterization.

- **Mass Spectrometry (MS):** The mass spectrum of γ -decalactone shows a characteristic fragmentation pattern. The deuterated form, γ -decalactone-d7, would be expected to show a molecular ion peak at m/z 177, with a fragmentation pattern reflecting the presence of seven deuterium atoms. The most abundant fragment ion for the non-deuterated form is typically observed at m/z 85.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - 1H NMR: The proton NMR spectrum of γ -decalactone exhibits signals corresponding to the protons in the lactone ring and the hexyl side chain. In the spectrum of γ -decalactone-d7,

a significant reduction in the intensity of signals corresponding to the positions of deuteration would be observed.

- ^{13}C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts for γ -decalactone are well-documented.[1] The spectrum of the deuterated analogue would show characteristic splitting patterns for carbons bearing deuterium atoms.

Synthesis of γ -Decalactone

The synthesis of γ -decalactone, particularly the naturally occurring (R)-enantiomer, is of significant industrial interest. The primary and most established method for its production is through the biotransformation of ricinoleic acid, a major component of castor oil.

Biotechnological Synthesis of (R)- γ -Decalactone

The biotechnological route offers a regio- and stereoselective method to produce the desired (R)- γ -decalactone. This process is typically carried out using various yeast species, with *Yarrowia lipolytica* being one of the most effective microorganisms for this transformation.[5]

The overall pathway involves two main stages:

- **Hydrolysis of Castor Oil:** The triglycerides in castor oil are first hydrolyzed to release ricinoleic acid.
- **β -Oxidation and Lactonization:** The released ricinoleic acid undergoes a series of β -oxidation cycles within the yeast cells. This process shortens the fatty acid chain to a 10-carbon intermediate, 4-hydroxydecanoic acid. This intermediate then undergoes spontaneous or acid-catalyzed intramolecular cyclization (lactonization) to form γ -decalactone.[2]

Experimental Protocol: Biotechnological Production of (R)- γ -Decalactone

This protocol is a generalized representation based on common practices in the field.

- **Microorganism and Culture Preparation:**
 - Inoculate a suitable yeast strain, such as *Yarrowia lipolytica*, into a sterile growth medium.

- Incubate the culture under appropriate conditions of temperature and agitation to achieve a desired cell density.
- Biotransformation:
 - Introduce castor oil or ricinoleic acid into the yeast culture.
 - Continue the incubation, monitoring key parameters such as pH, dissolved oxygen, and substrate consumption.
 - The biotransformation process can take several days.
- Extraction and Lactonization:
 - After the desired incubation period, acidify the culture medium to facilitate the lactonization of the 4-hydroxydecanoic acid intermediate.
 - Extract the γ -decalactone from the culture broth using a suitable organic solvent.
- Purification:
 - Purify the extracted γ -decalactone using techniques such as distillation or chromatography to obtain a product of high purity.

Synthesis of γ -Decalactone-d7

While a specific, detailed experimental protocol for the synthesis of γ -decalactone-d7 is not readily available in peer-reviewed literature, general strategies for the deuteration of γ -lactones can be adapted. The synthesis would likely involve the preparation of a deuterated precursor followed by cyclization.

Two plausible synthetic approaches are outlined below, based on established methods for deuterating similar molecules.

Approach 1: Deuteration via a Deuterated Precursor

This approach would involve the synthesis of deuterated 4-hydroxydecanoic acid, which can then be cyclized to form γ -decalactone-d7. The deuteration of the precursor could be achieved

through various methods, including catalytic H-D exchange reactions.

Approach 2: Biotransformation of a Deuterated Substrate

A chemoenzymatic approach could involve the biotransformation of a deuterated precursor, such as deuterated ricinoleic acid. This would leverage the stereoselectivity of the yeast's enzymatic machinery to produce (R)- γ -decalactone-d7.

Applications in Research and Development

The primary application of γ -decalactone-d7 is as an internal standard for the quantification of γ -decalactone in various matrices, including food, beverages, and biological samples. Its use in isotope dilution mass spectrometry allows for accurate and precise measurements by correcting for sample loss during preparation and variations in instrument response.

In drug development, deuterated compounds are increasingly used to study the pharmacokinetics and metabolism of drug candidates. The "kinetic isotope effect" can sometimes lead to altered metabolic profiles for deuterated drugs, potentially improving their therapeutic properties. While γ -decalactone itself is not a therapeutic drug, the study of its deuterated form can provide valuable insights into the metabolism of lactone-containing molecules.

Conclusion

γ -Decalactone-d7 is a valuable tool for researchers and scientists requiring a stable, isotopically labeled internal standard for the accurate quantification of γ -decalactone. While detailed synthetic protocols for this specific deuterated compound are not widely published, established methods for the deuteration of related molecules and the well-understood biosynthesis of its non-deuterated counterpart provide clear pathways for its production. As the demand for isotopically labeled compounds in research and development continues to grow, the availability and comprehensive characterization of molecules like γ -decalactone-d7 will be of increasing importance.

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